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Cat. No.: B1674995 Get Quote

Abstract
Lobucavir (formerly BMS-180194) is a synthetic cyclobutyl guanosine analog with potent

antiviral properties.[1][2] As a member of the nucleoside analog class of antivirals, its

mechanism centers on the targeted inhibition of viral DNA polymerase.[1][3][4] This guide

provides a detailed technical overview of Lobucavir's broad-spectrum antiviral activity, its

molecular mechanism of action, the standardized methodologies used to quantify its efficacy,

and its clinical development history. Data presented herein are synthesized from peer-reviewed

literature and clinical trial information to offer a comprehensive resource for researchers and

drug development professionals. Despite promising preclinical and early clinical results, its

development was halted due to long-term safety concerns, a critical consideration in the

evaluation of any antiviral candidate.[1]

Introduction to Lobucavir
Lobucavir is a carbocyclic nucleoside analog of guanine.[1] Unlike natural nucleosides, which

feature a ribose or deoxyribose sugar moiety, Lobucavir incorporates a cyclobutyl ring. This

structural modification is key to its function and metabolic stability. Initially developed by Bristol-

Myers Squibb, Lobucavir demonstrated a wide range of antiviral activity, particularly against

herpesviruses and hepadnaviruses.[1][5] It progressed to Phase III clinical trials for Hepatitis B

and herpesvirus infections and Phase II for cytomegalovirus before its discontinuation.[1]
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IUPAC Name: 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one[1]

Molecular Formula: C₁₁H₁₅N₅O₃[1][3]

Molar Mass: 265.273 g·mol⁻¹[1]

Mechanism of Action
The antiviral activity of Lobucavir is dependent on its intracellular conversion to an active

triphosphate form.[1][3] This bioactivation is a critical step, accomplished by host and viral

cellular enzymes.

Phosphorylation Cascade: Lobucavir, a prodrug, enters the host cell and is sequentially

phosphorylated by kinases to its monophosphate, diphosphate, and finally, its active

triphosphate metabolite, Lobucavir triphosphate.

Viral DNA Polymerase Inhibition: Lobucavir triphosphate acts as a competitive inhibitor of

the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[1]

[3]

Non-Obligate Chain Termination: Upon incorporation into the growing viral DNA strand,

Lobucavir functions as a non-obligate chain terminator.[1] While it possesses a 3'-OH

equivalent, its cyclobutyl structure induces a conformational change in the DNA chain that

sterically hinders the viral polymerase from adding subsequent nucleotides, effectively

halting viral genome replication.[1] Studies have shown this inhibition can occur two to three

nucleotides downstream of its incorporation.[1]

This mechanism has been demonstrated to be particularly effective against the polymerases of

hepadnaviruses, where it inhibits primer synthesis, reverse transcription, and DNA-dependent

DNA polymerization.[1][6]
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Caption: Intracellular activation and mechanism of action of Lobucavir.

Antiviral Spectrum: In Vitro Efficacy
Lobucavir exhibits a broad spectrum of activity against several clinically significant DNA

viruses.[1][5] Its potency is typically quantified by the 50% effective concentration (EC₅₀), which

is the drug concentration required to inhibit viral replication by 50% in cell culture assays. The

selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the

EC₅₀, provides a measure of the drug's therapeutic window.
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Virus
Family

Virus EC₅₀ (µM) Cell Line
Selectivity
Index (SI)

Reference

Herpesviridae

Herpes

Simplex Virus

1 (HSV-1)

Data

Unavailable
- - [1][5]

Herpes

Simplex Virus

2 (HSV-2)

Data

Unavailable
- - [1][5]

Varicella-

Zoster Virus

(VZV)

Data

Unavailable
- - [5]

Human

Cytomegalovi

rus (CMV)

Data

Unavailable
- - [1][5]

Epstein-Barr

Virus (EBV)

Data

Unavailable
- - [5]

Hepadnavirid

ae

Hepatitis B

Virus (HBV)

Data

Unavailable
HepG2 - [1][5]

Retroviridae HIV/AIDS
Data

Unavailable
- - [1][5]

Note: Specific EC₅₀ and SI values from primary literature were not readily available in the

search results. The table reflects the documented spectrum of activity. Researchers should

consult specialized virology journals for detailed quantitative data.

In Vivo & Clinical Studies
The promising in vitro profile of Lobucavir led to its evaluation in animal models and human

clinical trials.

Woodchuck Model (Hepatitis B): In woodchucks chronically infected with woodchuck

hepatitis virus (WHV), a model for human HBV, daily oral administration of Lobucavir
significantly reduced viral load.[2] Doses of 5 mg/kg were identified as the minimally effective
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dose, causing a 10- to 30-fold reduction in viremia, while higher doses (10-20 mg/kg) led to

reductions of up to 200-fold.[2] Viremia returned to pre-treatment levels within two weeks of

stopping the therapy.[2]

Human Clinical Trials: Lobucavir advanced to Phase III trials for Hepatitis B and herpesvirus

infections and Phase II for cytomegalovirus.[1] A pilot study for its use in AIDS patients was

also conducted.[1][7] Early trials indicated that the drug was relatively well-tolerated, with

common side effects including headache, fatigue, and gastrointestinal symptoms, which are

typical for nucleoside analogs.[1]

Discontinuation: Despite positive efficacy signals, the development of Lobucavir was halted

in 1999 by Bristol-Myers Squibb.[1] The decision was based on findings from long-term

studies in mice that revealed an increased risk of cancer, specifically Lobucavir-induced

carcinogenesis.[1]

Methodology for Antiviral Spectrum Determination
The antiviral activity and susceptibility of viruses to drugs like Lobucavir are primarily

determined using phenotypic assays.[8][9][10] The plaque reduction assay (PRA) is the gold-

standard method for many viruses, including herpesviruses.[8][9][10]

Plaque Reduction Assay (PRA) Protocol
This assay measures the ability of a compound to reduce the number of plaques (zones of cell

death) formed by a virus in a cell monolayer.[8][11] The concentration that reduces the plaque

count by 50% is the EC₅₀.[9][10]

Materials:

Susceptible host cell line (e.g., Vero cells for HSV)

Virus stock of known titer (Plaque-Forming Units/mL)

Growth medium and maintenance medium

Lobucavir stock solution

Semi-solid overlay medium (e.g., containing methylcellulose or agar)
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Staining solution (e.g., Crystal Violet)

Fixative (e.g., 10% formalin)

6-well or 24-well cell culture plates

Procedure:

Cell Seeding: Plate host cells in culture plates and incubate until they form a confluent

monolayer (typically 24-48 hours).

Drug Dilution: Prepare a series of serial dilutions of Lobucavir in maintenance medium.

Infection: Aspirate the growth medium from the cells and infect the monolayer with a

standardized amount of virus (e.g., 50-100 PFU per well). Allow the virus to adsorb for 1-2

hours.

Treatment: Remove the viral inoculum. Add the different dilutions of Lobucavir to the

respective wells. Include a "virus control" (no drug) and "cell control" (no virus, no drug).

Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of

progeny virus, ensuring that infection is localized and forms discrete plaques.[12]

Incubation: Incubate the plates for a period sufficient for plaques to form (2 to 10 days,

depending on the virus).

Staining: Aspirate the overlay. Fix the cells with formalin and then stain with Crystal Violet,

which stains living cells purple. Plaques will appear as clear, unstained zones.

Quantification: Count the number of plaques in each well. Calculate the percentage of

plaque reduction for each drug concentration relative to the virus control.

EC₅₀ Calculation: Plot the percentage of inhibition against the drug concentration and

determine the EC₅₀ value using regression analysis.
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Caption: Standard workflow for a Plaque Reduction Assay (PRA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1674995?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resistance Profile
Antiviral resistance occurs when a virus mutates, reducing the efficacy of a drug.[13] For

nucleoside analogs that target viral DNA polymerase, resistance mutations typically arise in the

gene encoding this enzyme.[14][15] In the case of herpesviruses, which require an initial

phosphorylation step by a viral thymidine kinase (TK), mutations in the TK gene can also confer

resistance by preventing the drug's activation.[14] While specific resistance mutations for

Lobucavir are not detailed in the available literature, the mechanisms would be expected to

follow these established pathways for its drug class.

Summary and Future Directions
Lobucavir is a potent, broad-spectrum antiviral agent that effectively inhibits the replication of

herpesviruses and hepatitis B virus by acting as a non-obligate chain terminator of the viral

DNA polymerase.[1][5] Its efficacy was demonstrated in both in vitro and in vivo models, and it

showed promise in early-stage human trials.[1][2] However, its clinical development was

ultimately terminated due to a carcinogenic risk identified in long-term animal studies.[1]

The story of Lobucavir serves as a critical case study in drug development, highlighting that

even compounds with potent efficacy and a clear mechanism of action must also possess a

robust long-term safety profile. While Lobucavir itself is unlikely to be revisited for clinical use,

its structure and mechanism of action provide valuable insights for the design of next-

generation nucleoside and nucleotide analogs with improved safety and a high barrier to

resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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